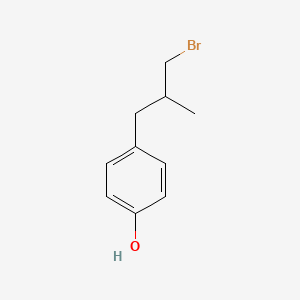![molecular formula C12H25NO B13204284 4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol has various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving biological systems to understand its effects and interactions.
Industry: It may be used in the development of new materials or chemical processes .
Mechanism of Action
The specific mechanism of action for 4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol is not well-documented. Generally, compounds of this nature exert their effects through interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can influence various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar compounds to 4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol include other cyclohexylamines and butanols. For example:
Cyclohexylamine: A simpler amine with a cyclohexyl group.
Butanol: A simple alcohol with a four-carbon chain.
The uniqueness of this compound lies in its specific structure, which combines a cyclohexylamine with a butanol moiety, potentially offering unique chemical and biological properties .
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-[(4,4-dimethylcyclohexyl)amino]butan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-10(14)6-9-13-11-4-7-12(2,3)8-5-11/h10-11,13-14H,4-9H2,1-3H3 |
InChI Key |
QAXBUNIHLRCHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1CCC(CC1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13204202.png)
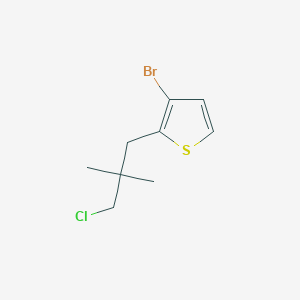

![Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13204225.png)
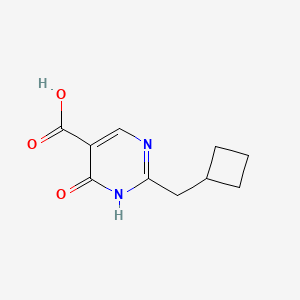
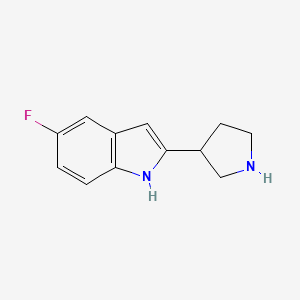
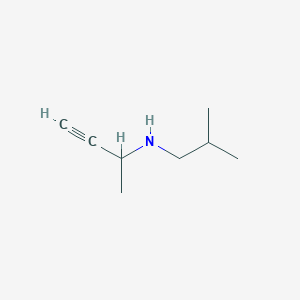
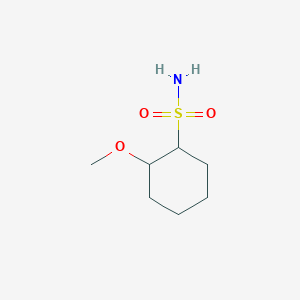
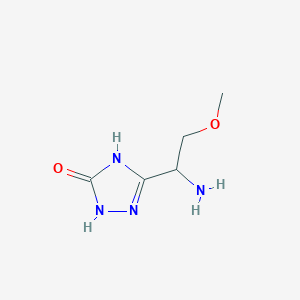

![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
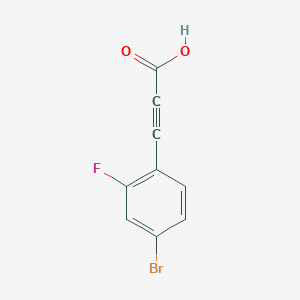
![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)
